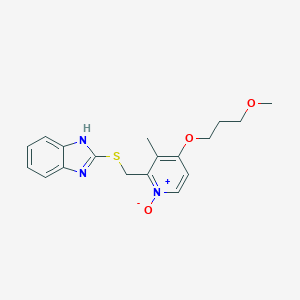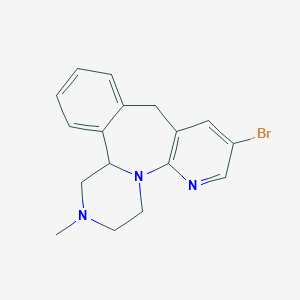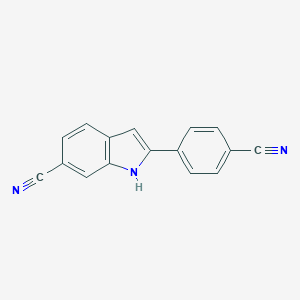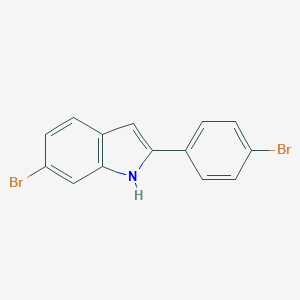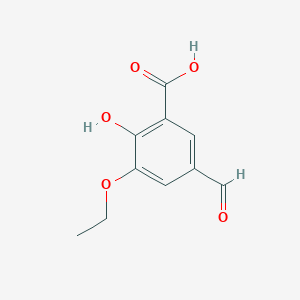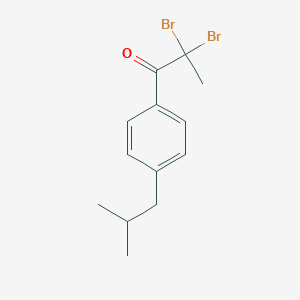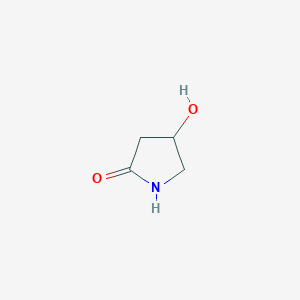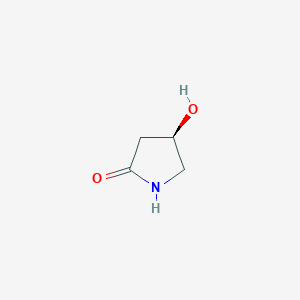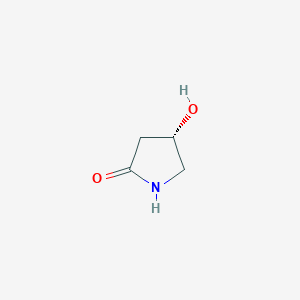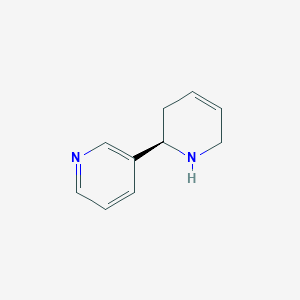
(R)-(+)-Anatabine
描述
®-(+)-Anatabine is a naturally occurring alkaloid found in plants of the Solanaceae family, such as tobacco and tomatoes. It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound has garnered interest due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Anatabine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyridine derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of ®-(+)-Anatabine may involve large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality ®-(+)-Anatabine suitable for various applications.
化学反应分析
Types of Reactions: ®-(+)-Anatabine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert ®-(+)-Anatabine into its corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of ®-(+)-Anatabine can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced alkaloid derivatives.
Substitution: Alkylated or functionalized anatabine derivatives.
科学研究应用
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating inflammatory pathways and its potential neuroprotective effects.
Medicine: Explored for its potential therapeutic effects in conditions such as Alzheimer’s disease and multiple sclerosis.
Industry: Utilized in the development of novel agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-(+)-Anatabine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. By inhibiting NF-κB activation, ®-(+)-Anatabine can reduce the production of pro-inflammatory cytokines and other mediators. Additionally, it may interact with nicotinic acetylcholine receptors, contributing to its neuroprotective effects.
相似化合物的比较
Nicotine: Another alkaloid found in tobacco, known for its stimulant effects and interaction with nicotinic acetylcholine receptors.
Anabasine: A related alkaloid with similar chemical structure but different biological activities.
Cotinine: A metabolite of nicotine, used as a biomarker for nicotine exposure.
Uniqueness of ®-(+)-Anatabine: ®-(+)-Anatabine is unique due to its specific stereochemistry and its potential anti-inflammatory and neuroprotective properties. Unlike nicotine, which primarily acts as a stimulant, ®-(+)-Anatabine’s effects on inflammation and neuroprotection make it a compound of interest for therapeutic applications.
属性
IUPAC Name |
3-[(2R)-1,2,3,6-tetrahydropyridin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPPBXUYQGUQHE-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCN[C@H]1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20486786 | |
| Record name | (2R)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126454-22-6 | |
| Record name | (2R)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of (R)-(+)-Anatabine influence its activity compared to related compounds?
A3: Research suggests that the stereochemistry and the presence of the double bond in this compound significantly impact its pharmacological activity compared to anabasine and its isomer, isoanatabine. For example, this compound demonstrates lower potency at α4β2 nAChRs than its isomer, (R)-isoanatabine []. This difference highlights the importance of stereochemistry for receptor binding and activation. Additionally, the presence of the double bond in both this compound and isoanatabine contributes to their higher efficacy at α4β2 nAChRs compared to anabasine [].
Q2: Are there efficient enantioselective syntheses available for this compound?
A4: Yes, researchers have developed efficient enantioselective syntheses for both this compound and its enantiomer, (S)-(-)-Anatabine [, ]. These synthetic approaches allow for the production of the desired enantiomer in high enantiomeric excess, which is crucial for studying the specific biological activity of each isomer and exploring potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


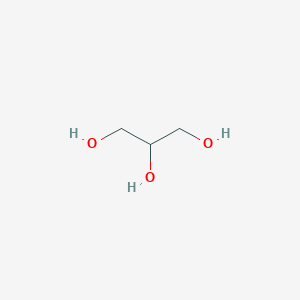
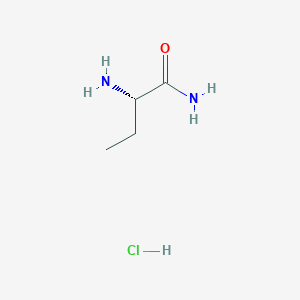
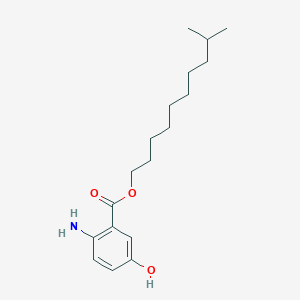
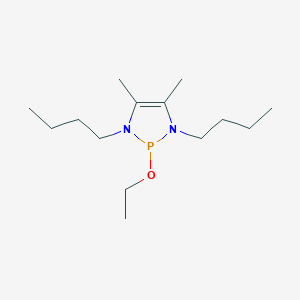
![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)
